

Synthesis and structural elucidation of Milbemycin A3 Oxime

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An In-depth Technical Guide on the Synthesis and Structural Elucidation of **Milbemycin A3**Oxime

For Researchers, Scientists, and Drug Development Professionals

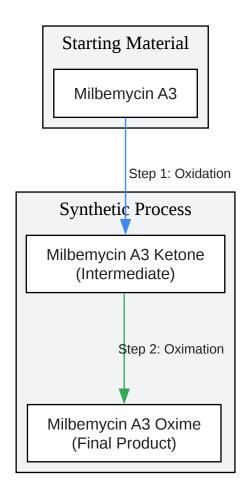
Introduction

Milbemycin A3 oxime is a semi-synthetic, 16-membered macrocyclic lactone derived from Milbemycin A3, a natural product of the fermentation of Streptomyces hygroscopicus.[1] It is the minor component, approximately 30%, in the commercial veterinary drug milbemycin oxime, which is widely used to control endo- and ecto-parasites.[2] The antiparasitic mechanism of action involves opening glutamate-sensitive chloride channels in the neurons of invertebrates, which leads to hyperpolarisation, paralysis, and eventual death of the parasite.[2][3] This technical guide provides a detailed overview of the synthesis and structural characterization of Milbemycin A3 oxime.

Synthesis of Milbemycin A3 Oxime

The synthesis of **Milbemycin A3 oxime** is a two-step process that begins with the natural product, Milbemycin A3. The process involves an oxidation reaction to form a ketone intermediate, followed by an oximation reaction.[2][3][4]





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Caption: Two-step synthesis workflow for Milbemycin A3 Oxime.

Step 1: Oxidation of Milbemycin A3

The first step is the selective oxidation of the hydroxyl group at the C5 position of Milbemycin A3 to a ketone. This transformation is crucial for the subsequent oximation.

Step 2: Oximation of Milbemycin A3 Ketone

The intermediate ketone is then reacted with an oximation agent, typically hydroxylamine hydrochloride, to form the final product, **Milbemycin A3 Oxime**.[4]

Experimental Protocols



Detailed methodologies for the synthesis are often proprietary. However, patent literature provides specific examples of the reaction conditions.

Protocol 1: Oxidation and Oximation (Based on US9598429B2)[4]

- Oxidation Reaction:
 - Reactants: Milbemycins are used as the raw material. A hypochlorite or chlorite (e.g., sodium hypochlorite) is used as the oxidizer. A piperidine nitrogen oxygen free radical (e.g., 2,2,6,6-tetramethyl-1-piperidinyloxy, TEMPO) serves as the catalyst, with a halide as a catalyst promoter.
 - Solvent: Dichloromethane.
 - Temperature: The reaction is conducted at -5 to 15°C.
 - Time: The reaction duration is 0.5 to 4 hours.
 - Work-up: After the reaction, the organic phase is washed and dried to yield the intermediate, Milbemycin ketone.
- Oximation Reaction:
 - Reactants: The Milbemycin ketone intermediate is reacted with hydroxylamine hydrochloride as the oximation agent.
 - Solvent: A mixture of methanol and 1,4-dioxane is used.
 - Temperature: The reaction is maintained at 25 to 35°C.
 - Time: The reaction is carried out for 10 to 16 hours to yield Milbemycin oxime.

Protocol 2: Oximation (Based on WO2018006792A1)[5]

Oximation Reaction:



- Reactants: Milbemycin A3/A4 ketone mixture, hydroxylamine hydrochloride, acetic acid, and sodium acetate.
- Solvent: Cyclohexane.
- Procedure: Hydroxylamine hydrochloride is added to a solution of acetic acid and sodium acetate in cyclohexane at 10-15°C. The Milbemycin ketone mixture is then added, and the reaction is stirred at room temperature for 1 hour. Additional sodium acetate and hydroxylamine hydrochloride are added, and stirring continues. Water is added dropwise, and the mixture is stirred for another 2.5 hours.
- Work-up: The mixture is concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate to isolate the product.

Data Presentation: Reaction Parameters

The following table summarizes the quantitative parameters described in the cited protocols.

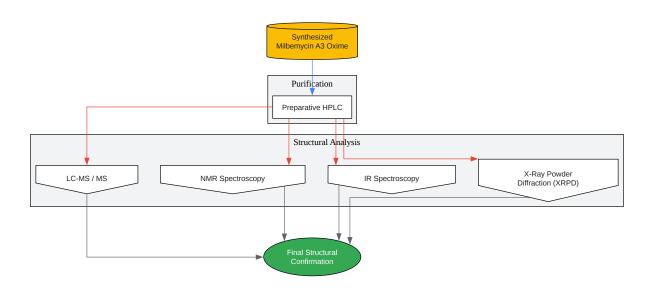


Parameter	Protocol 1 (Oxidation)[4]	Protocol 1 (Oximation)[4]	Protocol 2 (Oximation)[5]
Starting Material	Milbemycins	Milbemycin Ketone	Milbemycin A3/A4 Ketone Mixture
Key Reagents	Oxidizer (e.g., NaOCl), Catalyst (TEMPO), Promoter (Halide)	Hydroxylamine hydrochloride	Hydroxylamine hydrochloride, Acetic Acid, Sodium Acetate
Solvent(s)	Dichloromethane	Methanol, 1,4- Dioxane	Cyclohexane
Temperature	-5 to 15°C	25 to 35°C	10-15°C initially, then Room Temperature
Reaction Time	0.5 - 4 hours	10 - 16 hours	~4.5 hours total stirring time
Reagent Ratio	Oxidizer:Milbemycins (mole ratio) = 3.5-35:1	Hydroxylamine HCl:Milbemycins (mass ratio) = 1-1.5:1	Ketone:Hydroxylamin e HCl:Sodium Acetate (mass) = 10g : 7.5g : 10g

Structural Elucidation

The confirmation of the **Milbemycin A3 Oxime** structure relies on a combination of modern analytical techniques. The logical workflow involves purifying the synthesized compound and then subjecting it to various spectroscopic and crystallographic analyses to confirm its identity, purity, and structure.





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Caption: Logical workflow for the structural elucidation of **Milbemycin A3 Oxime**.

Analytical Methodologies

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a primary tool for confirming the molecular weight and fragmentation pattern. LC separates the compound from impurities, and MS provides mass information.[6][7] In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]+ is observed.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for determining the
 precise three-dimensional structure of the molecule by analyzing the magnetic properties of
 atomic nuclei. While specific chemical shift data is not readily available in the public domain,



studies confirm its use in comparing the synthesized oxime to the parent milbemycin compound and related substances.[6][7][9]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For crystalline forms, it provides a characteristic fingerprint.[5]
- X-Ray Powder Diffraction (XRPD): For solid, crystalline material, XRPD provides information about the crystal structure and polymorphic form. The diffraction pattern is unique to a specific crystal lattice.[5]

Data Presentation: Analytical Data

The following table summarizes key analytical data for **Milbemycin A3 Oxime** found in the literature.

Analytical Technique	Parameter	Observed Value
Molecular Formula	-	Сз1Н43NО7[2][10][11]
Molecular Weight	-	541.7 g/mol [2][10][11]
LC-MS/MS	Precursor Ion [M+H]+	m/z 542.2[8]
Product Fragment Ion	m/z 153.1[8]	
HPLC	Retention Time	12.19 min (in the specified system of US9598429B2)[4]
XRPD (Crystal Form A)	2θ Diffraction Angles	Characteristic peaks at: 6.99°, 10.67°, 12.99°, 13.22°, 14.76°, 17.97°, 19.09°, 20.01°, 20.65°, 22.36°, 22.79°, 24.10°, 27.42°, 28.35° (all ±0.20°)[5]
IR (Crystal Form A)	Characteristic Peaks	900, 866, 850, 821, 791, 772, 717, 583, 533, 488, and 461 cm ⁻¹ [5]



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